molecular formula C26H28O6 B1451978 Coumoxystrobin CAS No. 850881-70-8

Coumoxystrobin

Cat. No.: B1451978
CAS No.: 850881-70-8
M. Wt: 436.5 g/mol
InChI Key: CWVRPJSBNHNJSI-XQNSMLJCSA-N
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Description

Coumoxystrobin is a member of the class of coumarins that is the methyl ester of (2E)-2-(2-{[(3-butyl-4-methyl-2-oxochromen-7-yl)oxy]methyl}phenyl)-3-methoxyprop-2-enoic acid. A fungicide active against various fungal infections including downy mildew, blight, powdery mildew and rice blast. It has a role as a mitochondrial cytochrome-bc1 complex inhibitor and an antifungal agrochemical. It is an enoate ester, an enol ether, an aromatic ether, a member of coumarins, a methyl ester and a methoxyacrylate strobilurin antifungal agent.

Mechanism of Action

Target of Action

Coumoxystrobin, also known as Coumoxystrobine, is a type of fungicide that belongs to the group of QoI (Quinone outside Inhibitors) fungicides . The primary target of this compound is the cytochrome bc1 complex, specifically at the Quinone ‘outer’ (Qo) binding site . This complex is a crucial component of the electron transport chain in mitochondria, playing a vital role in cellular respiration and energy production .

Mode of Action

This compound acts by inhibiting the cytochrome bc1 complex at the Qo site . This inhibition blocks the transfer of electrons, thereby disrupting the electron transport chain . As a result, the pathogen’s ability to produce energy is hindered, leading to its death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mitochondrial electron transport chain . By inhibiting the cytochrome bc1 complex, this compound disrupts the normal flow of electrons within this pathway . This disruption prevents the synthesis of ATP, the main energy currency of the cell, leading to energy depletion and eventual death of the pathogen .

Pharmacokinetics

Like other fungicides, the bioavailability of this compound is likely influenced by factors such as its formulation, the method of application, and the target organism’s physiology .

Result of Action

The primary result of this compound’s action is the effective control of various fungal infections, including downy mildew, blight, powdery mildew, and rice blast . By inhibiting the pathogen’s energy production, this compound prevents the growth and reproduction of the fungus, thereby controlling the spread of the infection .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. While specific data on this compound is limited , factors such as temperature, humidity, and pH often impact the activity of fungicides. Additionally, the presence of other organisms in the environment can also influence the action of this compound. For instance, the presence of alternative oxidase (AOX) inhibitors can significantly enhance the activity of this compound against certain pathogens .

Biochemical Analysis

Biochemical Properties

Coumoxystrobin plays a significant role in biochemical reactions by inhibiting the mitochondrial cytochrome-bc1 complex . This inhibition disrupts the electron transport chain, leading to a decrease in ATP production, which is essential for fungal growth and reproduction . This compound interacts with enzymes such as cytochrome bc1 complex and proteins involved in the mitochondrial respiratory chain . The nature of these interactions involves binding to the Qo site of the cytochrome bc1 complex, thereby blocking electron transfer and inhibiting cellular respiration .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In fungal cells, it inhibits sporangial germination and mycelial growth, leading to the suppression of fungal development . This compound influences cell function by disrupting cell signaling pathways related to energy production and metabolism . It also affects gene expression by inhibiting the transcription of genes involved in mitochondrial respiration . Additionally, this compound impacts cellular metabolism by reducing ATP levels, which are crucial for cellular activities .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a mitochondrial cytochrome-bc1 complex inhibitor . It binds to the Qo site of the cytochrome bc1 complex, preventing the transfer of electrons from ubiquinol to cytochrome c1 . This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and ultimately causing cell death in fungi . This compound also induces oxidative stress by increasing the production of reactive oxygen species (ROS), further contributing to its antifungal activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity against fungal pathogens . Prolonged exposure to this compound can lead to the degradation of the compound, reducing its efficacy . Long-term effects on cellular function include sustained inhibition of mitochondrial respiration and energy production, leading to cell death .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits fungal growth without causing significant toxicity . At high doses, this compound can exhibit toxic effects, including liver and kidney damage . Threshold effects observed in these studies indicate that there is a narrow therapeutic window for the safe and effective use of this compound .

Metabolic Pathways

This compound is involved in metabolic pathways related to mitochondrial respiration . It interacts with enzymes such as cytochrome bc1 complex and affects the metabolic flux by inhibiting the electron transport chain . This inhibition leads to a decrease in ATP production and an increase in ROS levels, which can cause oxidative damage to cellular components . This compound also affects metabolite levels by altering the balance of redox reactions in the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s localization and accumulation within cells are influenced by its lipophilic nature, allowing it to integrate into mitochondrial membranes and exert its inhibitory effects on the cytochrome bc1 complex .

Subcellular Localization

This compound is primarily localized in the mitochondria, where it exerts its activity by inhibiting the cytochrome bc1 complex . The compound’s targeting signals and post-translational modifications direct it to the mitochondrial membrane, ensuring its effective interaction with the electron transport chain . This subcellular localization is crucial for this compound’s antifungal activity, as it allows the compound to disrupt mitochondrial respiration and energy production in fungal cells .

Properties

IUPAC Name

methyl (E)-2-[2-[(3-butyl-4-methyl-2-oxochromen-7-yl)oxymethyl]phenyl]-3-methoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O6/c1-5-6-10-21-17(2)20-13-12-19(14-24(20)32-26(21)28)31-15-18-9-7-8-11-22(18)23(16-29-3)25(27)30-4/h7-9,11-14,16H,5-6,10,15H2,1-4H3/b23-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVRPJSBNHNJSI-XQNSMLJCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=C(C=C(C=C2)OCC3=CC=CC=C3C(=COC)C(=O)OC)OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=C(C2=C(C=C(C=C2)OCC3=CC=CC=C3/C(=C\OC)/C(=O)OC)OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7058200
Record name Coumoxystrobin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850881-70-8
Record name Coumoxystrobin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850881-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Coumoxystrobin [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850881708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Coumoxystrobin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl (E)-2-[2-[(3-butyl-4-methyl-2-oxochromen-7-yl)oxymethyl]phenyl]-3-methoxyprop-2-enoate
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Record name COUMOXYSTROBIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/521R9X5RXY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Coumoxystrobin belongs to the strobilurin class of fungicides, which are known to inhibit fungal growth by disrupting cellular respiration. Specifically, this compound binds to the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. [, ] This binding prevents electron transfer within Complex III, ultimately halting the production of ATP, the essential energy currency of cells. [, ] This disruption of energy production leads to the death of the fungal cells.

ANone: this compound is characterized by the following:

  • Molecular Formula: C22H25NO5 []
  • Molecular Weight: 383.44 g/mol []
  • Spectroscopic Data: The structure of this compound and its intermediates have been confirmed using various spectroscopic techniques, including nuclear magnetic resonance (1H NMR), infrared spectroscopy (IR), and elemental analysis. []

A: Studies have shown that the coumarin group in this compound plays a crucial role in its fungicidal activity. [] Replacing the coumarin group with substituted pyrazole moieties led to the discovery of Pyraoxystrobin, another potent fungicide. [] This suggests that modifications to this region of the molecule can significantly influence its activity and potentially lead to the development of novel fungicides.

ANone: this compound has demonstrated efficacy against various fungal diseases in field trials, including:

  • Cucumber: Downy mildew and powdery mildew [, ]
  • Rice: Sheath blight and blast [, ]
  • Apple: Canker and ring rot [, ]
  • Wheat: Powdery mildew and scab [, ]

A: Yes, like many other fungicides, the development of resistance to this compound is a concern. [, ] To combat this, researchers are exploring various strategies, including:

  • Combination Therapy: Combining this compound with other fungicides with different modes of action, such as Fenamidone, Zoxamide, Proquinazid, Kresoxim-methyl, and others, has shown promise in reducing the development of resistance and enhancing fungicidal efficacy. [, , , , , , , , , ]

A: High-performance liquid chromatography coupled with ultraviolet detection (HPLC-UV) is a widely used method for quantifying this compound residues in apple and soil samples. [, ] This technique offers high sensitivity and selectivity for analyzing this compound in complex matrices.

A: Research on the environmental fate and ecotoxicological effects of this compound is crucial to assess its potential impact on non-target organisms and ecosystems. [, ] Studies are needed to determine its persistence in soil and water, potential for bioaccumulation, and effects on aquatic and terrestrial organisms.

ANone: Future research on this compound could focus on:

  • Developing Novel Formulations: Exploring new formulations to improve this compound's stability, solubility, and bioavailability, potentially enhancing its efficacy and reducing application rates. [, , , ]
  • Assessing Environmental Risks: Conducting comprehensive ecotoxicological studies to fully understand the long-term impacts of this compound on the environment. []

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